molecular formula C13H19N3O2 B13191340 N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide

Katalognummer: B13191340
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: MUXRHVVTSBFARO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in scientific research due to its unique properties and potential benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with methylamine and acetic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes the use of solvents and catalysts to enhance the reaction efficiency and yield. The final product is usually purified through crystallization or chromatography to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(5-chloropentyl)methylamino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)carbamoyl]methyl(methyl)amino]acetamide

Uniqueness

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is unique due to its specific structural features and functional groups

Eigenschaften

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide

InChI

InChI=1S/C13H19N3O2/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18)

InChI-Schlüssel

MUXRHVVTSBFARO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.